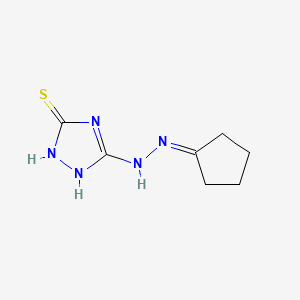
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione: is a heterocyclic compound that features a triazolidine ring with a cyclopentylidenehydrazono substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione typically involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with 1,2,4-triazolidine-3-thione under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazono group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolidine ring.
Reduction: Reduced forms of the hydrazono group.
Substitution: Substituted derivatives at the hydrazono group.
Applications De Recherche Scientifique
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism by which (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and triazolidine functional groups. These interactions may lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-5-(Cyclohexylidenehydrazono)-1,2,4-triazolidine-3-thione: Similar structure but with a cyclohexylidene group instead of a cyclopentylidene group.
(Z)-5-(Phenylidenehydrazono)-1,2,4-triazolidine-3-thione: Similar structure but with a phenylidene group instead of a cyclopentylidene group.
Uniqueness
- The presence of the cyclopentylidene group in (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione imparts unique steric and electronic properties, which may influence its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H11N5S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
5-(2-cyclopentylidenehydrazinyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H11N5S/c13-7-8-6(11-12-7)10-9-5-3-1-2-4-5/h1-4H2,(H3,8,10,11,12,13) |
Clé InChI |
POVXALXBIPZFRP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NNC2=NC(=S)NN2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


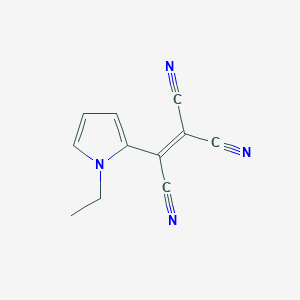
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
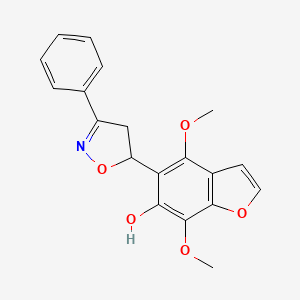
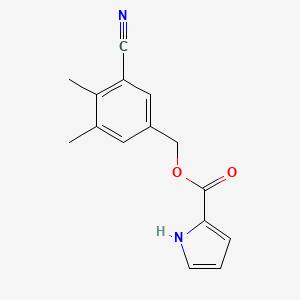

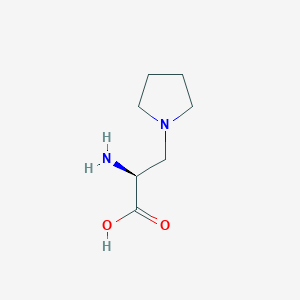
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
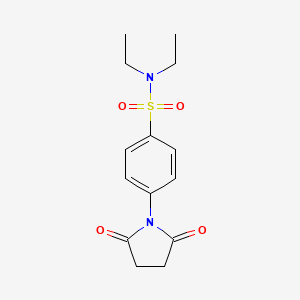
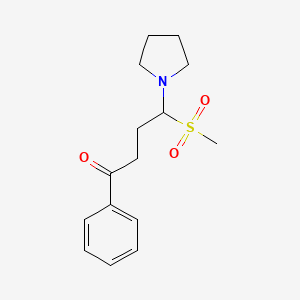
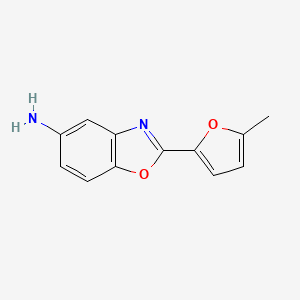
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
